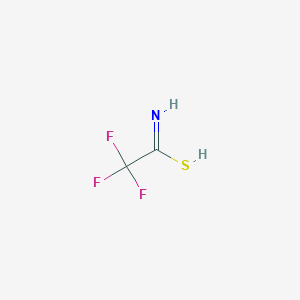![molecular formula C14H17NO B7853134 (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7853134.png)
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is a bicyclic compound featuring a benzyl group attached to an azabicyclo[321]octane skeleton
Synthetic Routes and Reaction Conditions:
Intramolecular Nitrone Cycloaddition: One common synthetic route involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction. This method uses readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Oxidative Dearomatization: Another approach is oxidative dearomatization-induced divergent [5+2] cascade reactions, which enable the synthesis of diversely functionalized bicyclo[3.2.1]octanes.
Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yields and diastereoselectivity.
Análisis De Reacciones Químicas
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and leaving groups
Major Products Formed:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted bicyclo[3.2.1]octanes
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparación Con Compuestos Similares
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include:
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may have different substituents.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have similar bicyclic frameworks but lack the benzyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
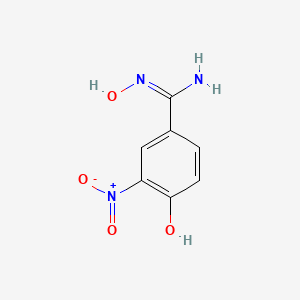
![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B7853064.png)
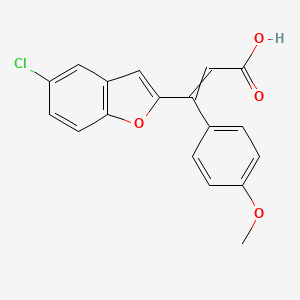
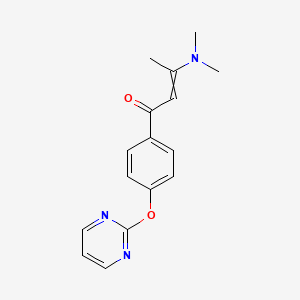
![6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853088.png)
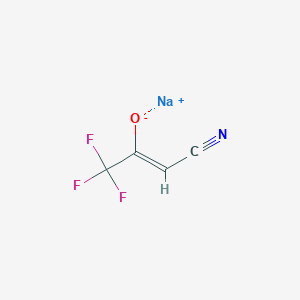
![methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7853103.png)
![Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7853104.png)
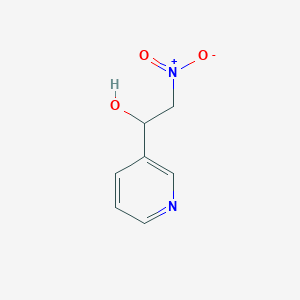
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B7853121.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B7853128.png)
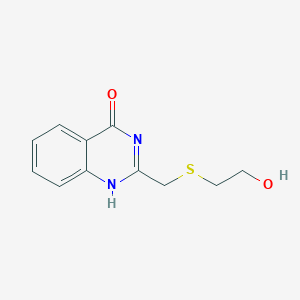
![(4R,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide](/img/structure/B7853144.png)
